5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the attachment of the various substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE include other sulfonyl-substituted pyrimidines and furan-containing molecules. Examples include:
- 5-{[(4-METHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-{[(4-ETHYLPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N4O4S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O4S/c1-4-20-11-13-21(14-12-20)17-31(18-22-9-7-15-35-22)24-16-28-27(36(3,33)34)30-25(24)26(32)29-23-10-6-5-8-19(23)2/h5-16H,4,17-18H2,1-3H3,(H,29,32) |
InChI Key |
PGRHSLFTOVKGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4C)S(=O)(=O)C |
Origin of Product |
United States |
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